

## Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophylornithyl-threonyl-penicillamine)threoninamide basic properties

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Compound of Interest		
Compound Name:	Phenylalanyl-	
	cyclo(cysteinyltyrosyl-tryptophyl-	
	ornithyl-threonyl-	
	penicillamine)threoninamide	
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An In-Depth Technical Guide to the Basic Properties of **Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide** (Octreotide)

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the synthetic octapeptide **Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide**, commonly known as Octreotide.[1][2] This document details its physicochemical characteristics, pharmacological actions, and the associated signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.

### **Physicochemical Properties**

Octreotide is a synthetic analog of the natural hormone somatostatin.[1] It is a cyclic octapeptide with a longer half-life than its natural counterpart, making it clinically effective for treating conditions characterized by excessive hormone secretion, such as acromegaly and



certain neuroendocrine tumors.[1] The acetate salt of octreotide is a white, crystalline powder that is highly soluble in water at acidic and physiological pH.[3]

**Table 1: Physicochemical Data for Octreotide and its** 

**Acetate Salt** 

Property	Value	Reference
Chemical Formula	C49H66N10O10S2	[1]
Molecular Weight	1019.3 g/mol	[1]
IUPAC Name	(4R,7S,10S,13R,16S,19R)-10- (4-aminobutyl)-19-[[(2R)-2- amino-3- phenylpropanoyl]amino]-16- benzyl-N-[(2R,3R)-1,3- dihydroxybutan-2-yl]-7-[(1R)-1- hydroxyethyl]-13-(1H-indol-3- ylmethyl)-6,9,12,15,18- pentaoxo-1,2-dithia- 5,8,11,14,17- pentazacycloicosane-4- carboxamide	[2]
Synonyms	Octreotide, SMS 201-995	[2]
pKa Values	7.02 and 10.15	[3]
Water Solubility (Predicted)	0.0122 mg/mL	[4]
logP (Predicted)	0.42	[4]
Chemical Formula (Acetate Salt)	C53H74N10O14S2	[2]
Molecular Weight (Acetate Salt)	1139.3 g/mol	[2]

### **Pharmacology**



Octreotide exerts its pharmacological effects by mimicking the actions of somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.[2] Its mechanism of action is centered on its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.

#### **Receptor Binding Affinity**

Octreotide exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR3 and SSTR5.[5][6] It has low to no affinity for SSTR1 and SSTR4. [5][6] This selective binding profile is crucial for its therapeutic applications.

Table 2: Binding Affinities (IC50, nM) of Octreotide for

**Human Somatostatin Receptor Subtypes** 

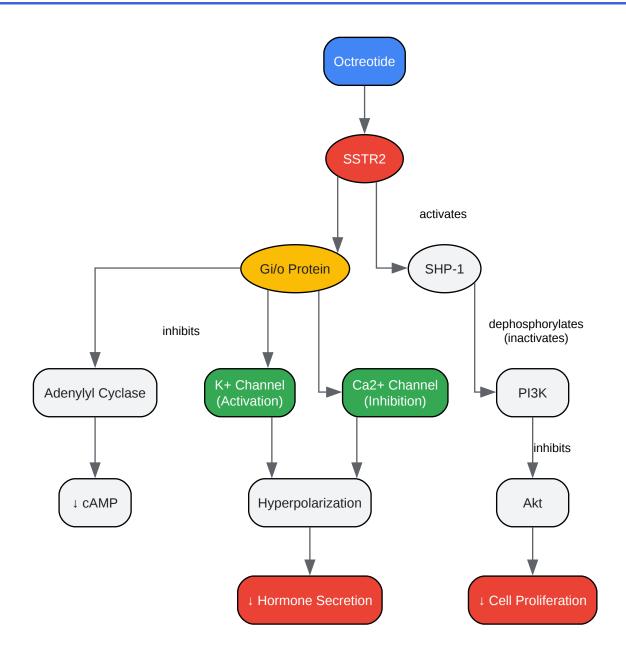
Receptor Subtype	IC50 (nM)	Reference
SSTR1	>1000	[5]
SSTR2	0.2 - 2.5	[3]
SSTR3	Moderate Affinity	[5][6]
SSTR4	>1000	[5]
SSTR5	High Affinity	[5][6]

#### **Mechanism of Action and Signaling Pathways**

Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. This process begins with the activation of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, octreotide's binding to SSTRs can modulate ion channel activity, specifically by opening potassium channels and inhibiting calcium influx.[7] This leads to hyperpolarization of the cell membrane and a reduction in hormone secretion.

The signaling pathway also involves the activation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules like the regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[8] The inhibition of the PI3K/Akt pathway plays a role in the antiproliferative effects of octreotide.





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Octreotide signaling pathway via SSTR2.

# **Experimental Protocols Determination of Physicochemical Properties**

A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of octreotide and to quantify it in pharmaceutical formulations and biological samples.

• Column: C18 column (e.g., 4.6 mm x 25 cm, 4 μm packing).







 Mobile Phase: A gradient of Solution A (0.02% v/v trifluoroacetic acid in water) and Solution B (acetonitrile).

• Flow Rate: 1.0 mL/min.

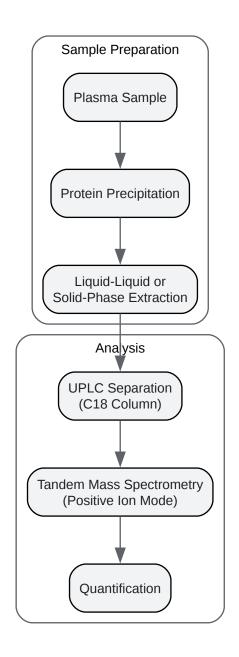
· Detection: UV at 220 nm.

• Column Temperature: 40°C.

LC-MS/MS provides a highly sensitive and selective method for quantifying octreotide in plasma or serum.

- Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate octreotide from the biological matrix.
- Chromatography: UPLC with a C18 column.
- Mass Spectrometry: Operated in positive ion mode with monitoring of specific ion transitions for octreotide and an internal standard.





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Workflow for LC-MS/MS quantification.

### **Pharmacological Assays**

A competitive radioligand binding assay is used to determine the binding affinity of octreotide to somatostatin receptors.

- Materials:
  - Cell membranes from cells stably expressing a specific SSTR subtype (e.g., SSTR2).

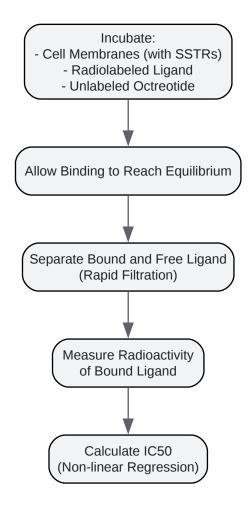






- Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-octreotide).
- Unlabeled octreotide at various concentrations.
- · Assay buffer.
- Procedure:
  - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled octreotide.
  - Allow the binding to reach equilibrium.
  - Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
  - Measure the radioactivity retained on the filter using a gamma counter.
  - The concentration of octreotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.





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Receptor binding assay workflow.

#### Conclusion

Octreotide is a well-characterized synthetic peptide with potent and selective somatostatin-like activity. Its defined physicochemical properties and well-understood pharmacological profile, particularly its high affinity for SSTR2, have established it as a cornerstone in the management of various endocrine disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in the field of somatostatin analogs.

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